molecular formula C19H18BrClN2O2 B2432540 5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955706-03-3

5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2432540
CAS RN: 955706-03-3
M. Wt: 421.72
InChI Key: OIAWPPVULGOCEK-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic compound . Unfortunately, there is limited information available about this specific compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out . Without specific information on the reactions this compound undergoes, it’s challenging to provide a detailed chemical reactions analysis .

Scientific Research Applications

Sigma Receptor Ligands

One of the notable applications of this compound is its role as a ligand for sigma receptors. 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a closely related compound, has been identified as a highly potent and selective ligand for the sigma(2) receptor. This finding is significant in the context of sigma receptor studies, where the compound's affinity and selectivity are influenced by structural modifications in the tetrahydroisoquinoline and benzamide segments. These modifications have been shown to impact the affinity for sigma receptors, with specific changes leading to a decrease or increase in affinity depending on the receptor subtype and the structural alteration made (Xu, Lever, & Lever, 2007).

Ligand Binding Affinity and Selectivity

Further investigations into tetrahydroisoquinolinyl benzamides, including compounds similar to 5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, revealed insights into their binding affinity and selectivity for sigma receptors. Studies demonstrated that the location of nitrogen within a constrained ring system is crucial for exceptional sigma(2) receptor binding affinity and selectivity. This aspect underscores the importance of molecular structure in determining the interaction with specific receptor subtypes (Fan, Lever, & Lever, 2011).

Potential in Antitumor Applications

Compounds structurally related to 5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have been investigated for their potential in antitumor applications. Specifically, quinazolin-4-one derivatives, sharing structural features with the compound , have shown high growth-inhibitory activity and possess unique biochemical characteristics relevant to cancer treatment, such as non-phase specific cell-cycle arrest. Enhancements in water solubility of these compounds, a key factor for in vivo applications, have been achieved through structural modifications (Bavetsias et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Unfortunately, without specific information on its use or biological activity, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific safety data or hazard information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications and the results of previous studies. Without specific information on its potential applications or previous studies, it’s challenging to provide a detailed analysis of future directions .

properties

IUPAC Name

5-bromo-2-chloro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O2/c1-2-18(24)23-8-7-12-3-5-15(9-13(12)11-23)22-19(25)16-10-14(20)4-6-17(16)21/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAWPPVULGOCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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